molecular formula C10H22S B13886793 Sulfide, isopentyl pentyl CAS No. 7352-01-4

Sulfide, isopentyl pentyl

Cat. No.: B13886793
CAS No.: 7352-01-4
M. Wt: 174.35 g/mol
InChI Key: XUNPTYBWYTYKIS-UHFFFAOYSA-N
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Description

Sulfide, isopentyl pentyl, also known as isopentyl pentyl sulfide, is an organic compound with the molecular formula C10H22S. It belongs to the class of sulfides, which are sulfur analogs of ethers. This compound consists of an isopentyl group and a pentyl group bonded to a sulfur atom. Sulfides are generally more reactive than ethers due to the greater nucleophilicity of sulfur compared to oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfide, isopentyl pentyl, typically involves the reaction of isopentyl alcohol with pentyl alcohol in the presence of a sulfurizing agent. One common method is the reaction of these alcohols with sulfur dichloride (SCl2) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C5H11OH} + \text{C5H11OH} + \text{SCl2} \rightarrow \text{C5H11SC5H11} + 2\text{HCl} ]

Industrial Production Methods: In industrial settings, the production of sulfides often involves the use of large-scale reactors where the alcohols and sulfurizing agents are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired sulfide compound .

Types of Reactions:

  • Oxidation: this compound, can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids. [ \text{C5H11SC5H11} + \text{H2O2} \rightarrow \text{C5H11SO}C5H11 ] [ \text{C5H11SO}C5H11 + \text{H2O2} \rightarrow \text{C5H11SO2}C5H11 ]

  • Reduction: Sulfides can be reduced back to thiols using reducing agents like lithium aluminum hydride (LiAlH4). [ \text{C5H11SC5H11} + \text{LiAlH4} \rightarrow \text{C5H11SH} + \text{C5H11H} ]

  • Substitution: Sulfides can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles. [ \text{C5H11SC5H11} + \text{Nu}^- \rightarrow \text{C5H11Nu} + \text{C5H11S}^- ]

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, peracids.
  • Reducing agents: Lithium aluminum hydride.
  • Nucleophiles: Halides, alkoxides.

Major Products:

Scientific Research Applications

Sulfide, isopentyl pentyl, has several applications in scientific research:

Mechanism of Action

The mechanism of action of sulfide, isopentyl pentyl, involves its interaction with various molecular targets. Sulfides can act as nucleophiles, participating in nucleophilic substitution reactions. They can also undergo oxidation to form reactive intermediates like sulfoxides and sulfones, which can further interact with biological molecules. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

    Methyl sulfide (dimethyl sulfide): A simpler sulfide with two methyl groups.

    Ethyl sulfide (diethyl sulfide): Contains two ethyl groups.

    Butyl sulfide (dibutyl sulfide): Contains two butyl groups.

Uniqueness: Sulfide, isopentyl pentyl, is unique due to the presence of both isopentyl and pentyl groups, which can impart different chemical and physical properties compared to simpler sulfides.

Properties

CAS No.

7352-01-4

Molecular Formula

C10H22S

Molecular Weight

174.35 g/mol

IUPAC Name

1-(3-methylbutylsulfanyl)pentane

InChI

InChI=1S/C10H22S/c1-4-5-6-8-11-9-7-10(2)3/h10H,4-9H2,1-3H3

InChI Key

XUNPTYBWYTYKIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCCC(C)C

Origin of Product

United States

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